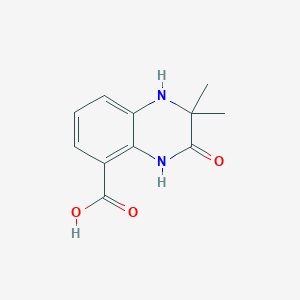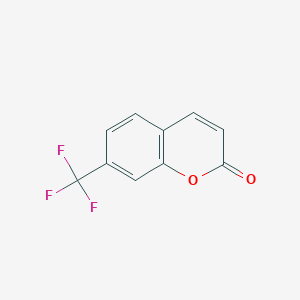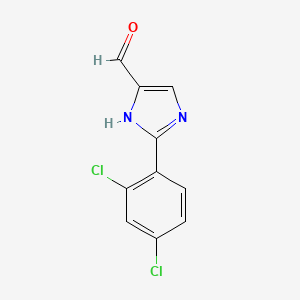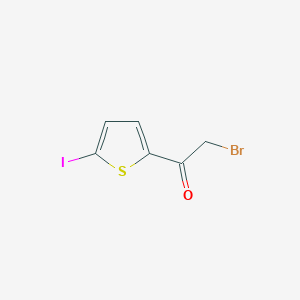
2-Bromo-1-(5-iodothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-iodothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4BrIOS and a molecular weight of 330.97 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a thiophene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 2-Bromo-1-(5-iodothiophen-2-yl)ethanone typically involves the bromination and iodination of thiophene derivatives. One common method includes the reaction of 2-acetylthiophene with bromine in the presence of a base such as potassium carbonate, followed by iodination using iodine and a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
2-Bromo-1-(5-iodothiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
2-Bromo-1-(5-iodothiophen-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials, such as conductive polymers and organic semiconductors.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-iodothiophen-2-yl)ethanone involves its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis. The presence of bromine and iodine atoms allows for selective functionalization, enabling the formation of diverse molecular structures. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the thiophene ring towards nucleophilic attack .
Comparison with Similar Compounds
2-Bromo-1-(5-iodothiophen-2-yl)ethanone can be compared with other halogenated thiophene derivatives, such as:
2-Bromo-1-(5-bromothiophen-2-yl)ethanone: This compound has two bromine atoms instead of a bromine and an iodine atom, which can affect its reactivity and applications.
2-Bromo-1-(2-thienyl)ethanone: Lacking the iodine atom, this compound exhibits different chemical properties and reactivity patterns.
The uniqueness of this compound lies in its dual halogenation, providing distinct reactivity and enabling the synthesis of a broader range of derivatives.
Properties
Molecular Formula |
C6H4BrIOS |
|---|---|
Molecular Weight |
330.97 g/mol |
IUPAC Name |
2-bromo-1-(5-iodothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrIOS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 |
InChI Key |
GFLBMLHTMSSMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)I)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
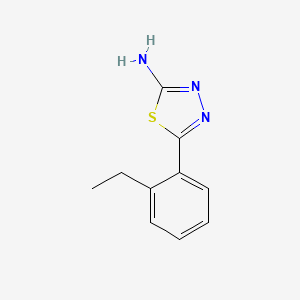
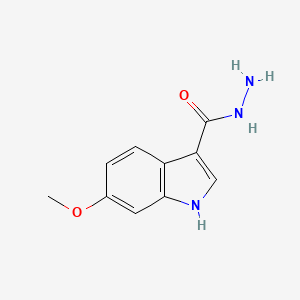
![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)
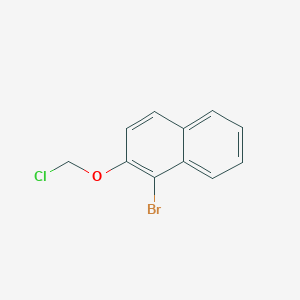
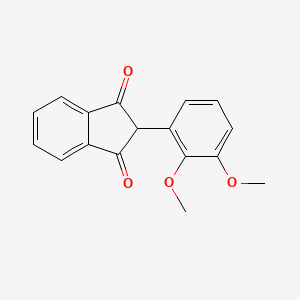
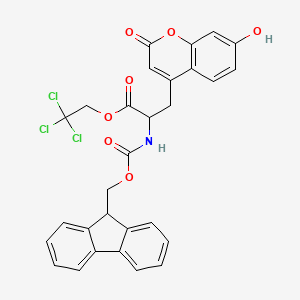

![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
